[4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate; 2-(4-(((2-(1,1-Dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate; Famotidine Impurity C1 as Maleate; Famotidine Formaldehyde Adduct Maleate
Description
The compound [4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate (hereafter referred to as the "target compound") is a maleate salt derivative of a Famotidine-related impurity. It is also designated as Famotidine Impurity C1 as Maleate or Famotidine Formaldehyde Adduct Maleate .
Properties
Molecular Formula |
C13H19N7O6S3 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[4-[2-(1,1-dioxo-3,6-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C9H15N7O2S3.C4H4O4/c10-8(11)15-9-14-6(4-20-9)3-19-2-1-7-12-5-13-21(17,18)16-7;5-3(6)1-2-4(7)8/h4,13H,1-3,5H2,(H,12,16)(H4,10,11,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
SEFIKAOEGNFOFV-BTJKTKAUSA-N |
Isomeric SMILES |
C1NS(=O)(=O)NC(=N1)CCSCC2=CSC(=N2)N=C(N)N.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1NS(=O)(=O)NC(=N1)CCSCC2=CSC(=N2)N=C(N)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate involves multiple steps. The primary synthetic route includes the reaction of 2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl chloride with 2-thiazolylmethylthiol in the presence of a base. This intermediate is then reacted with guanidine to form the final product. The reaction conditions typically involve controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification methods such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted thiazole derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard for the identification and quantification of impurities in Famotidine formulations. It is also studied for its unique chemical properties and reactivity.
Biology
In biological research, the compound is used to study the metabolic pathways and degradation products of Famotidine. It helps in understanding the pharmacokinetics and pharmacodynamics of Famotidine.
Medicine
In medicine, the compound is investigated for its potential effects and interactions with histamine H2 receptors. It is also studied for its role in the stability and efficacy of Famotidine formulations.
Industry
In the pharmaceutical industry, the compound is used in quality control processes to ensure the purity and safety of Famotidine products. It is also involved in the development of new formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of [4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate is primarily related to its interaction with histamine H2 receptors. The compound acts as an antagonist, blocking the binding of histamine to these receptors. This inhibition reduces the production of stomach acid, providing relief from conditions such as peptic ulcers and GERD. The molecular targets include the histamine H2 receptors located on the parietal cells of the stomach lining.
Comparison with Similar Compounds
Key Characteristics:
- Chemical Structure : The molecule comprises a thiazole ring substituted with a guanidine group and a sulfanylmethyl moiety linked to a 3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazine ring system. The maleate counterion enhances solubility .
- Molecular Formula : $ C{14}H{21}N7O7S_3 $ (maleate salt) .
- Role : A degradation product or synthetic byproduct of Famotidine, a histamine H2-receptor antagonist used to inhibit gastric acid secretion .
- Synthesis : Likely formed via formaldehyde-mediated adduction during Famotidine synthesis or storage, as suggested by its designation as a "Formaldehyde Adduct" .
Comparison with Similar Compounds
Table 1: Comparative Overview of Structural and Functional Properties
Pharmacological and Regulatory Considerations
- Target Compound: No therapeutic activity reported; its significance lies in regulatory compliance. Pharmacopeial standards (e.g., USP, EP) mandate impurity levels ≤1.5–1.8% in Famotidine formulations . Chromatographic methods (HPLC/UPLC) resolve it from Famotidine and other impurities (e.g., Impurity B, D) with relative retention times ~1.0 .
Famotidine Acetaldehyde Adduct :
- Thiatriazine Chloroethyl Derivative: Not directly linked to Famotidine but underscores the importance of controlling reactive intermediates in synthesis .
Biological Activity
The compounds under discussion, including [4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate , 2-(4-(((2-(1,1-Dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate , Famotidine Impurity C1 as Maleate , and Famotidine Formaldehyde Adduct Maleate , exhibit notable biological activities primarily related to their structural similarities to famotidine—a well-known histamine H2 receptor antagonist. This article synthesizes existing research findings on their biological activities, mechanisms of action, and potential therapeutic implications.
Overview of Famotidine
Famotidine is primarily used for the treatment of conditions associated with excessive gastric acid production, such as duodenal ulcers and gastroesophageal reflux disease (GERD). It functions by competitively inhibiting histamine at the H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion .
The compounds discussed share structural characteristics with famotidine that may influence their biological activities. The thiazole and guanidine moieties are significant for their potential interactions with various biological targets:
- Histamine H2 Receptor Antagonism : Like famotidine, these compounds may also exhibit antagonistic effects on H2 receptors, potentially leading to decreased gastric acid secretion.
- Antimicrobial Activity : Some derivatives have shown promising antibacterial properties against a broad spectrum of bacteria. For example, studies indicated that newly synthesized compounds derived from guanidinobenzimidazole exhibited significant inhibitory effects on bacterial growth .
In Vitro Studies
Recent in vitro studies have demonstrated that certain famotidine-related compounds can modulate inflammatory pathways. For instance:
- TLR3 Signaling Modulation : Famotidine has been shown to inhibit TLR3-mediated inflammatory responses in cell models. This effect is particularly relevant in the context of viral infections where histamine signaling can exacerbate inflammation . The inhibition of TLR3 signaling by these compounds suggests a potential role in managing inflammatory responses in various disease states.
Case Studies and Research Findings
Several studies have evaluated the biological activities of these compounds:
- Antibacterial Efficacy : A study evaluating newly synthesized thiazole derivatives found that many exhibited high inhibitory effects against multiple bacterial strains. The structure-activity relationship (SAR) suggested that modifications to the thiazole ring enhanced antibacterial potency .
- Inflammatory Response : Research focusing on famotidine's effects during viral infections revealed that it could reduce the expression of inflammatory mediators through modulation of histamine pathways. This was particularly evident in studies involving SARS-CoV-2 infected cells where famotidine pretreatment led to decreased activation of inflammatory signaling pathways .
Data Table: Biological Activities of Compounds
Q & A
Q. Methodological Answer :
- <sup>1</sup>H NMR : Key signals include thiatriazin CH2 protons at δ 3.8–4.2 ppm and thiazole-H at δ 7.2–7.5 ppm. Maleate protons appear as a singlet at δ 6.3 ppm .
- IR Spectroscopy : Confirm sulfone (1150–1300 cm<sup>-1</sup>) and guanidine (1650–1700 cm<sup>-1</sup>) functionalities .
- Elemental Analysis : Acceptable C/N/S ratios must align with theoretical values within ±0.3% .
Advanced Question: How do oxidation/reduction reactions impact the stability of the thiatriazin moiety, and what analytical strategies detect degradation products?
Q. Methodological Answer :
- Oxidation : The thiatriazin sulfone group is susceptible to further oxidation under H2O2, forming sulfonic acid derivatives. Monitor via <sup>13</sup>C NMR for carbonyl shifts from δ 170 to 180 ppm .
- Reduction : NaBH4 reduces the thiazole ring, producing dihydrothiazole by-products detectable via HPLC retention time shifts (Δt = 2–3 min) .
Stressed samples (0.1 M HCl/NaOH, 3% H2O2) should be analyzed using photodiode array (PDA) detectors to track UV spectral changes at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
